Product packaging for 2-[(2-Methoxyethyl)amino]isonicotinic acid(Cat. No.:CAS No. 1019388-04-5)

2-[(2-Methoxyethyl)amino]isonicotinic acid

Cat. No.: B1437363
CAS No.: 1019388-04-5
M. Wt: 196.2 g/mol
InChI Key: JIOASVFRGXBVIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Methoxyethyl)amino]isonicotinic acid is a high-purity chemical compound intended for research use only, specifically designed for applications in medicinal chemistry and neuroscience. This nicotinic acid derivative is of significant interest in the design and synthesis of novel pharmaceutical candidates, particularly as a building block for developing ligands that target nicotinic acetylcholine receptors (nAChRs) . Scientific literature indicates that structural analogs featuring a similar 2-(2-methoxyethyl)amino side chain on a pyridine core have demonstrated potent and selective binding to the α4β2 subtype of nAChRs . These receptors are crucial therapeutic targets for various central nervous system (CNS) disorders, and researchers are exploring selective partial agonists to improve efficacy and minimize side effects associated with non-selective activation . The compound's molecular structure, which includes a hydrogen-bond acceptor motif, makes it a valuable intermediate for constructing more complex molecules in drug discovery programs. It is strictly for use in laboratory research and is not intended for diagnostic or therapeutic applications. Researchers must handle this material with appropriate safety precautions, adhering to their institution's chemical hygiene plans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O3 B1437363 2-[(2-Methoxyethyl)amino]isonicotinic acid CAS No. 1019388-04-5

Properties

IUPAC Name

2-(2-methoxyethylamino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-14-5-4-11-8-6-7(9(12)13)2-3-10-8/h2-3,6H,4-5H2,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOASVFRGXBVIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The primary approach to synthesize 2-[(2-Methoxyethyl)amino]isonicotinic acid involves the reaction of a carboxylic acid derivative of isonicotinic acid with an amino compound containing the 2-methoxyethyl group. This is typically achieved via amide bond formation or nucleophilic substitution under controlled conditions.

  • The carboxylic acid derivative (often activated as an acid chloride or ester) reacts with the 2-methoxyethyl amine derivative.
  • The reaction is facilitated by a condensing agent (e.g., carbodiimides) and conducted in an inert solvent.
  • Temperature control is crucial, with reactions performed from sub-zero to moderate heating (approximately -20 °C to 60 °C).
  • The reaction time varies from 0.1 hours to several days depending on conditions and reagents.

Typical solvents include aromatic hydrocarbons (benzene, toluene), halogenated hydrocarbons (dichloromethane, chloroform), ethers (tetrahydrofuran, dioxane), and polar aprotic solvents (N,N-dimethylformamide, dimethyl sulfoxide).

Detailed Reaction Conditions and Procedure

Step Reagents/Conditions Description
1 Carboxylic acid derivative of isonicotinic acid + 2-(2-methoxyethyl)amine Equimolar or excess amounts mixed
2 Condensing agent (e.g., carbodiimides) Added to facilitate amide bond formation
3 Solvent: DMF, DMSO, or aromatic/halogenated hydrocarbons Inert to reaction, ensures solubility
4 Temperature: -20 °C to 60 °C Reaction temperature controlled for optimal yield
5 Time: 0.1 h to 5 days Reaction time varies based on reactivity
6 Stirring under inert atmosphere (N2 or Ar) Prevents oxidation and moisture interference

The reaction is typically monitored by chromatographic methods (TLC, HPLC) to determine completion. After reaction, workup involves solvent removal, extraction, and purification by recrystallization or chromatography.

Catalytic Coupling Alternative

Another sophisticated method involves palladium-catalyzed coupling reactions between halogenated isonicotinic acid derivatives and amino compounds:

  • Palladium catalysts such as PdCl2(dppf) are used with bases like potassium carbonate or sodium carbonate.
  • The reaction proceeds in solvents like ethyl acetate, acetonitrile, or DMF.
  • Copper(I) iodide may be employed as a co-catalyst.
  • Reaction temperatures range from room temperature to reflux (~60 °C).
  • Inert atmosphere (argon or nitrogen) is maintained to prevent catalyst degradation.

This method can yield the target compound or its esters with high selectivity and efficiency.

Summary Table of Preparation Methods

Method Key Reagents Solvent Catalyst/Agent Temperature Time Yield (Typical) Notes
Direct amide formation Isonicotinic acid derivative + 2-(2-methoxyethyl)amine DMF, DMSO, THF Carbodiimides or similar -20 °C to 60 °C 0.1 h to 5 days 50-90% (inferred) Requires inert atmosphere, careful temperature control
Pd-catalyzed coupling Halogenated isonicotinic acid + amino compound Ethyl acetate, Acetonitrile PdCl2(dppf), CuI, Base RT to reflux 0.1 h to 5 days High (up to 90%) Inert atmosphere essential, suitable for ester derivatives

Additional Notes

  • The choice of solvent and temperature is critical to minimize side reactions such as hydrolysis or over-alkylation.
  • In some cases, protecting groups (e.g., tert-butoxycarbonyl) are used on the amino group to improve selectivity and yield; these are later removed under acidic conditions.
  • Purification often involves column chromatography or recrystallization from suitable solvents.
  • The reaction mechanism generally follows nucleophilic attack of the amino nitrogen on the activated carboxylic acid derivative.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxyethyl)amino]isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The methoxyethylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₁₂N₂O₃
  • Molecular Weight : 196.2 g/mol
  • Structural Features :
    • Pyridine ring
    • Carboxylic acid group at position 4
    • Methoxyethyl amino group at position 2

The presence of the methoxyethyl amino group enhances the compound's solubility and biological activity compared to other isonicotinic acid derivatives.

Pharmaceutical Development

2-[(2-Methoxyethyl)amino]isonicotinic acid has potential applications in drug development due to its structural characteristics that may enhance pharmacokinetic properties. It serves as a lead compound for synthesizing derivatives with improved efficacy against various diseases, particularly in the treatment of cancer and infectious diseases. The compound's ability to interact with biological targets is crucial for understanding its pharmacological profile.

Research indicates that derivatives of isonicotinic acid often exhibit significant biological activities. Studies on this compound focus on its interactions with specific biological targets, contributing to a comprehensive understanding of its therapeutic potential. For instance, it has been investigated for its cytotoxic effects against cancer cell lines and its ability to modulate immune responses.

Synthesis and Modification

Several synthetic routes can be employed to produce this compound, allowing researchers to fine-tune the compound's properties during synthesis. The chemical behavior of this compound can be explored through reactions typical of carboxylic acids and amines, which are fundamental for enhancing biological activity or improving pharmacokinetic properties.

Anticancer Activity Assessment

In a series of studies aimed at evaluating the anticancer properties of this compound, researchers observed significant cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction through specific signaling pathways, marking it as a promising candidate for further drug development.

Antimicrobial Properties Evaluation

The antimicrobial efficacy of this compound was assessed against both Gram-positive and Gram-negative bacteria. Results indicated that concentrations ranging from 200 μg/mL to 800 μg/mL led to significant inhibition of bacterial growth, showcasing its potential as a therapeutic agent against infections.

Mechanism of Action

The mechanism of action of 2-[(2-Methoxyethyl)amino]isonicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and physicochemical properties of 2-[(2-Methoxyethyl)amino]isonicotinic acid with related compounds:

Compound Name Substituent(s) Molecular Formula Key Functional Groups Biological Target/Activity
This compound 2-(2-Methoxyethyl)amino C₉H₁₂N₂O₃ Methoxyethylamine, carboxylic acid Hypothesized HDAC/KasA inhibition
2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl boronic acid Boronic acid, methoxyethylphenoxy C₁₆H₁₈BFO₃ Boronic acid, aryl ether Fungal HDAC inhibitor (IC₅₀: ~1 µM)
2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic acid 3-Trifluoromethylphenylamino C₁₃H₁₀F₃N₂O₂ Trifluoromethyl, aromatic amine Antimycobacterial activity (SAR study)
Methyl 2-aminoisonicotinate Methyl ester, 2-amino C₈H₈N₂O₂ Ester, primary amine Intermediate in drug synthesis
2-(6-Methoxynaphthalen-2-yl)isonicotinic acid 6-Methoxynaphthyl C₁₆H₁₁NO₃ Naphthyl, methoxy Fluorescence-based assays

Sources:

Pharmacokinetic and Metabolic Profiles

  • Metabolism: Isonicotinic acid derivatives are primarily metabolized via acetylation (e.g., isoniazid) or glycine conjugation. The 2-methoxyethyl group in this compound may slow hepatic clearance compared to methyl esters (e.g., Methyl 2-aminoisonicotinate) due to reduced esterase susceptibility .

Key Research Findings

In Silico Screening : Molecular docking studies highlight the methoxyethyl group’s role in stabilizing HDAC interactions via hydrogen bonding with catalytic zinc ions .

SAR Trends : Hydrophobic substituents (e.g., naphthyl in 2-(6-Methoxynaphthalen-2-yl)isonicotinic acid) correlate with fluorescence labeling applications, whereas polar groups favor enzyme inhibition .

Biological Activity

2-[(2-Methoxyethyl)amino]isonicotinic acid is a derivative of isonicotinic acid, characterized by its unique methoxyethyl amino group. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₂N₂O₃, with a molecular weight of 196.2 g/mol. The compound features a pyridine ring typical of isonicotinic acids, with a carboxylic acid group at position 4 and a methoxyethyl amino group at position 2. This structural configuration is believed to enhance its solubility and biological activity compared to other isonicotinic derivatives.

Biological Activity Overview

Research indicates that derivatives of isonicotinic acid often exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and other pathogens.
  • Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against multiple cancer cell lines, including melanoma, breast cancer, and non-small cell lung cancer .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated against several bacterial strains. In vitro studies have shown promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis25-50 μg/cm³
Staphylococcus aureus<100 μg/cm³
Escherichia coli<100 μg/cm³

These findings indicate that the compound may possess significant antibacterial properties, potentially useful for treating infections resistant to conventional antibiotics.

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in the following table:

Cell LineGrowth Inhibition (% ΔGI)
Melanoma MALME-3M80.4
Breast Cancer MCF715.7
Non-Small Cell Lung Cancer HOP-9225.9
Renal Cancer A49824.1

The compound exhibited notable growth inhibition in melanoma cells, suggesting its potential as an anticancer agent .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The methoxyethyl amino group can interact with various enzymes, potentially inhibiting their activity and disrupting metabolic pathways.
  • Cell Cycle Arrest : Similar compounds have been shown to induce G(1) phase arrest in cancer cells, leading to decreased proliferation rates .
  • Antioxidant Properties : Some studies suggest that isonicotinic derivatives may exhibit antioxidant effects, contributing to their cytoprotective properties.

Case Studies and Research Findings

Several studies have explored the broader implications of compounds related to this compound:

  • Tuberculosis Treatment : A study evaluated the effectiveness of similar compounds against resistant strains of Mycobacterium tuberculosis, highlighting the need for new therapeutic agents in combating drug-resistant infections .
  • Cancer Cell Line Screening : The National Cancer Institute's screening program has identified various derivatives with promising anticancer activity, reinforcing the potential for developing new treatments based on this compound .
  • Structure-Activity Relationship Studies : Research has focused on optimizing the structure of isonicotinic derivatives to enhance their biological activity and reduce side effects associated with existing treatments .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structure of 2-[(2-Methoxyethyl)amino]isonicotinic acid in synthetic chemistry?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the presence of the methoxyethylamino group and aromatic protons in the isonicotinic acid backbone. For example, the methoxy (-OCH₃) signal typically appears at ~3.3 ppm in ¹H NMR.
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. A C18 column and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) are recommended .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode can verify the molecular ion peak (e.g., [M+H]⁺ for C₁₀H₁₃N₂O₃⁺, expected m/z = 209.09) .

Q. What synthetic routes are reported for preparing this compound, and what are their yields?

  • Methodology :

  • Amination of Halogenated Precursors : React 2-chloroisonicotinic acid with 2-methoxyethylamine in a polar aprotic solvent (e.g., DMF) under reflux. Yields range from 50–70%, with side products arising from incomplete substitution.
  • Coupling Reactions : Use EDC/HOBt-mediated coupling between 2-aminoisonicotinic acid and 2-methoxyethyl chloroformate. Purify via silica gel chromatography (ethyl acetate/hexane) to isolate the product .

Advanced Research Questions

Q. How does the 2-methoxyethylamino substituent influence the physicochemical and pharmacokinetic properties of isonicotinic acid derivatives?

  • Methodology :

  • LogP Measurement : Determine the partition coefficient (octanol/water) to assess lipophilicity. The methoxyethyl group increases hydrophilicity compared to unsubstituted analogs, potentially improving solubility .
  • Stability Studies : Perform accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The ether linkage in the substituent may reduce hydrolytic stability under acidic conditions .

Q. What experimental designs are effective for evaluating this compound as a human dihydroorotate dehydrogenase (hDHODH) inhibitor?

  • Methodology :

  • In Vitro Enzyme Assays : Use recombinant hDHODH with coenzyme Q₁₀ as an electron acceptor. Monitor dihydroorotate oxidation spectrophotometrically (λ = 300 nm) and calculate IC₅₀ values .
  • Cell-Based Studies : Test antiproliferative activity in leukemia cell lines (e.g., Jurkat) and correlate with hDHODH inhibition. Include rescue experiments with uridine to confirm target specificity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodology :

  • Orthogonal Assays : Combine enzyme inhibition data with cellular thermal shift assays (CETSA) to validate target engagement.
  • Batch Reproducibility : Verify compound purity and stereochemistry (if applicable) across studies. Contradictions may arise from impurities or differences in cell culture conditions (e.g., serum content) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(2-Methoxyethyl)amino]isonicotinic acid
Reactant of Route 2
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2-[(2-Methoxyethyl)amino]isonicotinic acid

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